(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid
CAS No.: 959578-04-2
Cat. No.: VC2337169
Molecular Formula: C33H29NO4
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.
![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid - 959578-04-2](/images/structure/VC2337169.png)
Specification
CAS No. | 959578-04-2 |
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Molecular Formula | C33H29NO4 |
Molecular Weight | 503.6 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C33H29NO4/c35-32(36)31-19-23(18-22-14-16-25(17-15-22)24-8-2-1-3-9-24)20-34(31)33(37)38-21-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,23,30-31H,18-21H2,(H,35,36) |
Standard InChI Key | YMSCULRHEKRBOZ-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)C6=CC=CC=C6 |
SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)C6=CC=CC=C6 |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)C6=CC=CC=C6 |
Introduction
Structural Characteristics and Nomenclature
Chemical Structure and Components
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid is a modified proline derivative characterized by specific stereochemistry and functional groups. The compound contains a pyrrolidine ring with a carboxylic acid group at the C2 position and a bulky biphenyl substituent at the C4 position. The nitrogen of the pyrrolidine ring is protected with a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis.
The stereochemistry of the compound is explicitly defined as (2S,4R), indicating the specific spatial arrangement of substituents at the C2 and C4 positions. This stereochemical configuration is crucial for the compound's biological activity and structural properties when incorporated into peptides or other biomolecules.
Stereochemical Significance
This specific stereochemical arrangement contributes to the compound's ability to induce or stabilize particular secondary structures when incorporated into peptides, making it valuable for the design of structurally defined peptides and peptidomimetics.
Synthesis and Preparation
Synthetic Approaches
The synthesis of Fmoc-protected bis-amino acid building blocks like (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps that ensure the correct stereochemistry and functional group incorporation. Based on similar compounds, a synthetic route may involve the following key steps:
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Starting with a proline derivative with the correct stereochemistry at C2
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Introduction of the biphenyl group at the C4 position through alkylation
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Protection of the nitrogen with the Fmoc group
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Final deprotection steps to free the carboxylic acid
The installation of the Fmoc protecting group often requires careful consideration of reaction conditions due to its base sensitivity. For similar compounds, this has been achieved through a Cu²⁺ complexation strategy to temporarily protect the primary amino group during Fmoc installation .
Copper Complexation Strategy
For Fmoc protection of similar bis-amino acid building blocks, a temporary Cu²⁺ complexation strategy has proven effective. This approach involves forming a dimeric Cu(II) complex with the carboxylic acid and amino groups, which temporarily blocks the primary amino group while allowing selective Fmoc protection of the proline nitrogen .
The process typically follows these steps:
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Formation of a Cu²⁺ complex that selectively masks certain functional groups
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Reaction with Fmoc-Cl under Schotten-Baumann conditions
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Dissociation of the copper complex using a strong chelating agent like EDTA
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Isolation of the pure Fmoc-protected compound
This strategy has been successfully applied to various bis-amino acid stereoisomers and could likely be adapted for the synthesis of our target compound .
Physical and Chemical Properties
Spectroscopic Characteristics
The spectroscopic properties of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid can be inferred from similar Fmoc-protected amino acids. These compounds typically exhibit characteristic:
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UV absorption patterns due to the Fmoc and biphenyl aromatic systems
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Distinctive IR absorption bands, including those for the carbamate C=O (around 1663 cm⁻¹) and carboxylic acid C=O (approximately 1628 cm⁻¹)
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NMR signals reflecting the Fmoc protons, biphenyl aromatic protons, and the proline ring system
In circular dichroism (CD) studies of similar Fmoc-protected compounds, strong dichroism reveals helical arrangements of fluorene chromophores, which contribute to the compound's ability to form ordered structures .
Conformational Properties
Proline derivatives like this compound possess unique conformational properties due to the pyrrolidine ring structure. The N-terminal Fmoc protection introduces additional conformational constraints that influence the s-cis/s-trans equilibrium of the amide bond formed by the amino acid.
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid is likely designed for use in solid-phase peptide synthesis (SPPS), an established technique for creating custom peptides. The Fmoc protection strategy is compatible with standard SPPS protocols, allowing for selective deprotection under mild basic conditions during peptide elongation.
For similar Fmoc-protected bis-amino acid building blocks, the coupling to a growing peptide chain on solid support has been achieved using pentafluorophenol (Pfp) ester activation . This approach minimizes dimerization and other side reactions that can occur with traditional coupling methods.
The coupling protocol typically involves:
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Preactivation of the building block as a Pfp ester
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Coupling to the resin-bound amine using HOAt/DIPEA
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Fmoc deprotection with a base such as piperidine
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Repetition of the cycle for subsequent amino acid additions
Design of Structured Peptides
The incorporation of this compound into peptides can impart specific structural characteristics due to its conformational constraints. The biphenyl substituent at C4 potentially provides:
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Enhanced lipophilicity for improved membrane permeability
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Potential for π-π stacking interactions
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Increased resistance to proteolytic degradation
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Specific three-dimensional ordering of the peptide backbone
These properties make the compound valuable for designing peptides with defined secondary structures, enhanced stability, or specific binding properties for various applications in medicinal chemistry and biological research.
Comparison with Similar Compounds
Relationship to Other Proline Derivatives
The table below compares key features of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid with other modified proline derivatives:
The biphenyl substituent in our target compound distinguishes it from other proline derivatives and likely confers unique properties for specialized applications in peptide chemistry and biomolecular research.
Advantages Over Standard Amino Acids
Compared to standard proteinogenic amino acids, (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid offers several advantages:
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Enhanced conformational constraints due to the proline backbone
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Additional structural rigidity from the biphenyl substituent
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Increased hydrophobicity for improved membrane permeability
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Potential for specific aromatic interactions through the biphenyl group
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Compatibility with standard Fmoc-based peptide synthesis protocols
These features make it valuable for applications requiring peptides with defined structural characteristics or specific interaction properties.
Research Applications
Incorporation into Peptide Structures
The incorporation of this specialized amino acid into peptides can influence their folding, stability, and biological properties. Potential research applications include:
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Development of conformationally constrained peptides for improved target binding
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Creation of peptidomimetics with enhanced pharmacological properties
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Design of self-assembling peptides for biomaterial applications
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Structural studies of peptide-protein interactions
For similar Fmoc-protected building blocks, incorporation into peptides has been achieved through automated microwave-assisted solid-phase synthesis, demonstrating compatibility with modern peptide synthesis technology .
Future Research Directions
Spectroscopic Investigations
Future research could focus on detailed spectroscopic characterization of this compound and peptides containing it. For similar Fmoc-protected compounds, techniques such as UVCD, IR, VCD, and NMR spectroscopy have provided valuable insights into their structural properties and self-assembly behavior .
Spectroscopic studies could elucidate:
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Conformational preferences of the isolated compound
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Structural effects when incorporated into peptides
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Self-assembly properties in various solvents
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Interactions with biological membranes or protein targets
Applications in Biomaterials
The unique structural properties of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid suggest potential applications in biomaterials development. Fmoc-protected amino acids with aromatic groups have demonstrated the ability to form ordered aggregates and gel-like structures , which could be leveraged for:
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Development of self-assembling peptide scaffolds
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Creation of biocompatible hydrogels for tissue engineering
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Design of drug delivery systems with controlled release properties
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Synthesis of nanostructured materials with defined morphologies
Further research into the self-assembly properties and structural characteristics of this compound could expand its applications beyond traditional peptide synthesis.
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